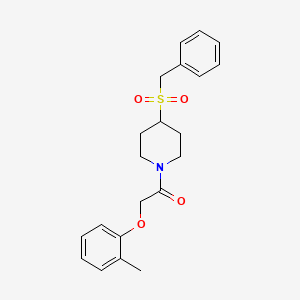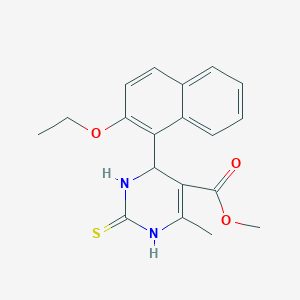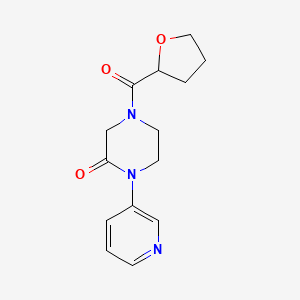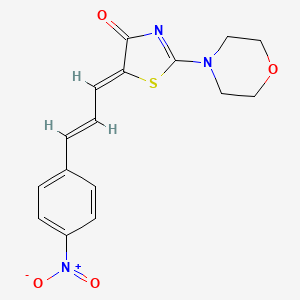![molecular formula C17H16F3N7O B2647698 6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176069-35-3](/img/structure/B2647698.png)
6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, and an azetidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved sources .科学的研究の応用
Anticancer Activity
The compound exhibits potential as an anticancer agent. Researchers have explored its effects on tumor cell lines, assessing its cytotoxicity and apoptotic pathways. Mechanistic studies suggest that it interferes with cell cycle progression and inhibits key enzymes involved in cancer cell survival. Further investigations are needed to optimize its efficacy and minimize side effects .
Antimicrobial Properties
6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one: has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its unique structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Analgesic and Anti-Inflammatory Effects
Studies indicate that this compound possesses analgesic properties by modulating pain receptors and inflammatory pathways. It may be a potential candidate for managing chronic pain conditions and inflammation-related disorders .
Antioxidant Capacity
The trifluoromethyl-substituted triazolopyridazinone scaffold contributes to its antioxidant activity. By scavenging free radicals and reducing oxidative stress, it could play a role in preventing age-related diseases and oxidative damage .
Antiviral Potential
Researchers have explored its antiviral effects against specific viruses, including influenza and herpes simplex. The compound interferes with viral replication and entry mechanisms, making it a subject of interest for drug development .
Enzyme Inhibition
a. Carbonic Anhydrase Inhibitors The compound shows inhibition of carbonic anhydrase enzymes, which are relevant in various physiological processes. This property could have therapeutic implications in conditions like glaucoma and epilepsy . bCholinesterase Inhibitors : It may impact cholinesterase activity, relevant in neurodegenerative diseases like Alzheimer’s . c. Alkaline Phosphatase Inhibition Alkaline phosphatase plays a role in bone health and other metabolic processes. Inhibition by this compound could have implications for bone disorders . d. Anti-Lipase Activity Lipase inhibition is relevant in obesity management and lipid metabolism. Further exploration is needed in this area . e. Aromatase Inhibitors Aromatase inhibitors are used in breast cancer treatment. This compound’s potential in this context warrants investigation .
Antitubercular Agents
Preliminary studies suggest that the compound exhibits activity against Mycobacterium tuberculosis, making it a potential candidate for antitubercular drug development .
将来の方向性
特性
IUPAC Name |
6-cyclopropyl-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)16-22-21-13-4-5-14(24-27(13)16)25-7-10(8-25)9-26-15(28)6-3-12(23-26)11-1-2-11/h3-6,10-11H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZBMAWSCZIJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B2647622.png)

![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)
![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)
![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)
![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)
